1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid
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Overview
Description
1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and a carboxylic acid functional group
Preparation Methods
. Industrial production methods may involve the use of phase-transfer catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Scientific Research Applications
1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid can be compared with other piperidine derivatives and nitrophenyl compounds. Similar compounds include:
2-Substituted benzimidazole derivatives: These compounds also contain a nitrophenyl group and exhibit similar biological activities.
Imidazole-based compounds: These compounds are known for their antimicrobial properties and share structural similarities with the nitrophenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-butyl-2-(4-nitrophenyl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-2-3-10-17-14(19)9-8-13(16(20)21)15(17)11-4-6-12(7-5-11)18(22)23/h4-7,13,15H,2-3,8-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVUKYXJVZGOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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